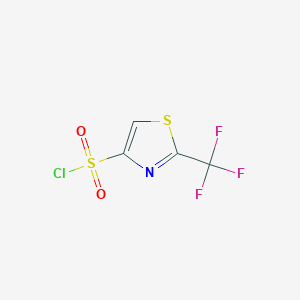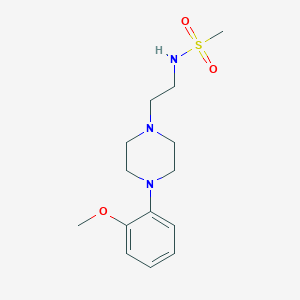
N-(2-(4-(2-metoxifenil)piperazin-1-il)etil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction between the compound and the α1-AR leads to changes in the receptor’s activity, which can result in various physiological effects .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can therefore influence these processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. It affects the activity of the α1-AR, leading to changes in the adrenergic signaling pathway . This can result in various physiological effects, depending on the specific subtype of the α1-AR that the compound interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and thus its efficacy and stability . Additionally, the compound’s action can be influenced by the specific cellular and molecular environment in which it is acting .
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The compound’s effects on cells are primarily related to its interactions with alpha1-adrenergic receptors . These receptors are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide exerts its effects at the molecular level through its interactions with alpha1-adrenergic receptors . The compound’s binding interactions with these receptors can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Métodos De Preparación
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications. For example:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used for the treatment of benign prostate hyperplasia.
Urapidil: Used for the management of hypertension.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is unique in its specific binding affinity and potential for further development as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBNGAJBCDVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
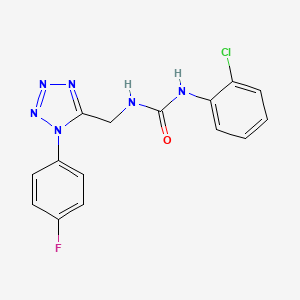
![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)
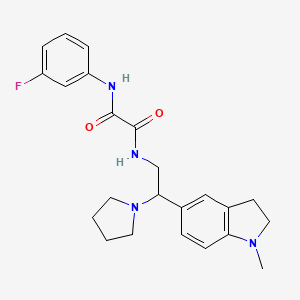
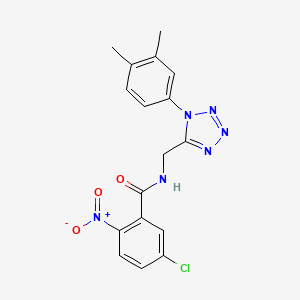
![6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406085.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
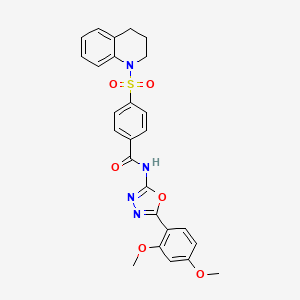
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
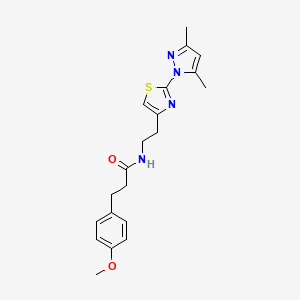
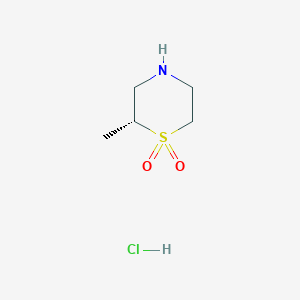
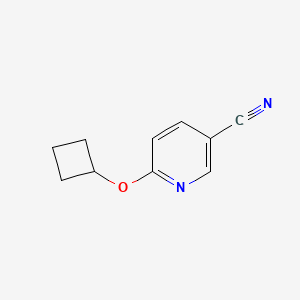
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

